molecular formula C12H17N3O B12518516 N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide CAS No. 652154-44-4

N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide

Cat. No.: B12518516
CAS No.: 652154-44-4
M. Wt: 219.28 g/mol
InChI Key: XGJUNUSINHLZQP-UHFFFAOYSA-N
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Description

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a chemical compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a benzyl group, a dimethylcarbamoyl group, and a methylmethanimidamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

652154-44-4

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-(benzyliminomethyl)-1,3,3-trimethylurea

InChI

InChI=1S/C12H17N3O/c1-14(2)12(16)15(3)10-13-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

XGJUNUSINHLZQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C=NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves the reaction of benzylamine with dimethylcarbamoyl chloride and methyl isocyanide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is used in various scientific research applications including:

Mechanism of Action

The mechanism of action of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects depending on the target. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Conclusion

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it valuable in chemistry, biology, medicine, and industry.

Biological Activity

N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{16}N_{4}O_{2}
  • Molecular Weight : 232.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound is believed to act as an inhibitor or modulator of specific enzymes and receptors, which can lead to therapeutic effects in various biological systems.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
  • Anticancer Potential : Preliminary data suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuropharmacological Effects : There is evidence supporting its role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

1. Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus150
Escherichia coli120
Pseudomonas aeruginosa100

2. Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

3. Neuropharmacological Effects

Research into the neuropharmacological effects revealed that the compound may enhance the release of certain neurotransmitters like serotonin, which could be beneficial in treating depression and anxiety disorders.

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